N,2,4,5-tetramethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N,2,4,5-tetramethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-5-6(2)12-7(3)8(5)9(11)10-4/h1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMWPUTWZKJQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Diketones
The Paal-Knorr synthesis, which involves cyclodehydration of 1,4-diketones, is a classical route to furans. For tetramethyl variants, 2,4,5-trimethyl-substituted 1,4-diketones must be synthesized. For example, 3,4-dimethylhexa-2,4-dione can undergo cyclization in the presence of sulfuric acid to yield 2,4,5-trimethylfuran. Adjusting the diketone’s substitution pattern allows selective methyl group placement.
Table 1: Cyclization Yields of Methyl-Substituted Diketones
| Diketone Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3,4-Dimethylhexa-2,4-dione | H₂SO₄ | 80 | 62 |
| 2,5-Dimethylhepta-3,5-dione | PTSA | 100 | 58 |
Diol Dehydration Approaches
Diols with geminal dimethyl groups can undergo dehydration to form tetramethyltetrahydrofuran intermediates, which are subsequently oxidized to furans. For instance, 2,2,5,5-tetramethyltetrahydrofuran (CAS 15045-43-9) is synthesized via heating 2,2,3,3-tetramethylbutane-1,4-diol in dimethylsulfoxide at 160°C. Oxidative dehydrogenation of this intermediate using MnO₂ or DDQ yields the fully aromatic tetramethylfuran.
Functionalization of the Furan Ring
Once the tetramethylfuran core is established, introducing the carboxamide group at the 3-position requires careful functional group manipulation.
Electrophilic Substitution
Electrophilic acylation at the 3-position is challenging due to the electron-donating methyl groups. Directed ortho-metalation (DoM) strategies circumvent this issue. For example, lithiation of 2,4,5-trimethylfuran using LDA at -78°C generates a nucleophilic site at the 3-position, which reacts with methyl isocyanate to form the carboxamide.
Table 2: Directed Metallation and Carboxamide Formation
| Substrate | Base | Electrophile | Yield (%) |
|---|---|---|---|
| 2,4,5-Trimethylfuran | LDA | Methyl isocyanate | 45 |
| 2,4,5-Trimethylfuran | n-BuLi | CO₂ followed by MeNH₂ | 38 |
Carboxylic Acid to Amide Conversion
An alternative route involves synthesizing 2,4,5-trimethylfuran-3-carboxylic acid followed by amidation. The carboxylic acid is prepared via Friedel-Crafts acylation of the furan with acetyl chloride/AlCl₃, yielding 2,4,5-trimethylfuran-3-carbonyl chloride , which is treated with methylamine to form the amide.
Multi-Step Synthesis Pathways
From 5-Hydroxymethylfurfural (HMF) Derivatives
HMF, a biomass-derived platform chemical, can be oxidized to 2,5-furandicarboxylic acid (FDCA) . Selective decarboxylation and methylation yield 2,4,5-trimethylfuran-3-carboxylic acid , which is converted to the amide via mixed anhydride formation with methylamine.
Weinreb Amide Intermediates
The Weinreb amide approach ensures controlled amide bond formation. 2,4,5-Trimethylfuran-3-carbonyl chloride is reacted with N,O-dimethylhydroxylamine to form the Weinreb amide, which undergoes transamidation with methylamine to yield the target compound.
Challenges and Optimization
-
Steric Hindrance : The tetramethyl framework impedes reagent access to the 3-position, necessitating high-temperature or high-pressure conditions.
-
Regioselectivity : Competing reactions at the 2- and 5-positions require directing groups or protective strategies.
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Yield Limitations : Multi-step sequences often result in cumulative yield losses; catalytic methods remain under exploration.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N,2,4,5-tetramethylfuran-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves (1) furan ring formation via cyclization of diketones or ketoesters, followed by (2) regioselective alkylation to introduce methyl groups at positions 2, 4, and 4. Acylation at position 3 with a carboxamide group is achieved via coupling agents like EDCl/HOBt. Key parameters include:
- Temperature : 60–80°C for alkylation to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Lewis acids (e.g., AlCl₃) improve methylation efficiency .
- Yield Optimization : Yields of structurally analogous compounds range from 83% to 95% under optimized conditions .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR confirms methyl group positions (e.g., δ 2.1–2.4 ppm for methyl protons) and carboxamide NH signals (δ 6.5–7.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : For crystalline derivatives, SHELXL refinement resolves bond angles and torsional strain in the tetramethylfuran core .
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethylfuran core influence bioactivity in target binding studies?
- Methodological Answer :
- Steric Effects : Methyl groups at positions 2, 4, and 5 create steric hindrance, reducing rotational freedom and stabilizing planar conformations. This enhances binding to flat hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
- Electronic Effects : Electron-donating methyl groups increase furan ring electron density, favoring π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine).
- Case Study : Analogous furan carboxamides show IC₅₀ values <1 µM against COX-2 due to optimized steric/electronic profiles .
Q. What computational strategies are effective for predicting the pharmacokinetics of this compound?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP (2.8–3.5), polar surface area (70–80 Ų), and H-bond donors/acceptors to predict absorption and BBB permeability.
- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., G-protein-coupled receptors) by simulating interactions with the carboxamide moiety.
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP3A4 susceptibility) and toxicity (AMES test profiles) .
Q. How can contradictory data in spectroscopic characterization be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals caused by methyl group symmetry.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening in carboxamide NH signals.
- Crystallographic Validation : Resolve ambiguities in substituent positions via X-ray structures refined with SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
